

# AT-1002 TFA Solution Stability: Technical Support Center

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## Compound of Interest

Compound Name: AT-1002 TFA

Cat. No.: B8081535

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This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the stability of **AT-1002 TFA** in solution. The following information is designed to help you troubleshoot common issues and answer frequently asked questions to ensure the integrity of your experiments.

## Troubleshooting Guide

This guide addresses specific problems you may encounter when working with **AT-1002 TFA** solutions.



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## Frequently Asked Questions (FAQs)

### Preparation and Storage

- Q1: How should I dissolve **AT-1002 TFA**?
  - A1: **AT-1002 TFA** has specific solubility characteristics. It is recommended to first create a stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental buffer.[7] For in vivo studies, specific formulations with co-solvents like PEG300 and Tween-80 are recommended.[1][3] Always use sterile solvents.[2] If you encounter solubility issues, gentle warming or sonication can be helpful.[1]
- Q2: What are the recommended storage conditions for **AT-1002 TFA**?
  - A2: For maximum stability, lyophilized **AT-1002 TFA** should be stored at -20°C, sealed, and protected from moisture.[3] Once in solution, stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C.[1][3] Avoid repeated freeze-thaw cycles by making single-use aliquots.[2][8]
- Q3: Can I store **AT-1002 TFA** solutions at 4°C?
  - A3: While short-term storage (a few days) at 4°C may be possible, it is not recommended for optimal stability.[7] Peptides in solution are more susceptible to degradation and microbial growth at refrigerated temperatures compared to frozen conditions.

### Stability and Degradation

- Q4: What factors can cause **AT-1002 TFA** to degrade in solution?
  - A4: Several factors can affect peptide stability:
    - pH: Extreme pH levels can lead to hydrolysis. A pH between 5 and 7 is generally recommended for peptide solutions.[2][11]
    - Temperature: Higher temperatures accelerate degradation.[11][12] Keep solutions on ice during experiments and store long-term at -20°C or -80°C.
    - Oxidation: Peptides containing cysteine, like AT-1002, are susceptible to oxidation, which can lead to dimerization.[8] This can be minimized by using degassed buffers and protecting solutions from air.
    - Freeze-Thaw Cycles: Repeated cycles can accelerate oxidation and degradation.[8][9]
- Q5: AT-1002 is a peptide containing cysteine. What is Cys-Cys dimerization and how can I prevent it?
  - A5: Cys-Cys dimerization is the formation of a disulfide bond between two cysteine residues on separate AT-1002 molecules, creating a dimer. This can alter the peptide's biological activity.[3] To minimize this, you can:
    - Store the peptide at a slightly acidic pH (5-7).
    - Keep the concentration as low as is feasible for your experiments.
    - Protect from oxidizing conditions.
    - For some applications, the addition of a reducing agent like DTT or TCEP may be considered, but this should be carefully evaluated for compatibility with your assay.
- Q6: My peptide concentration seems lower than expected. What could be the cause?
  - A6: Peptides, especially cationic ones, can adsorb to the surfaces of standard glass and polypropylene labware.[4][5][6] This can lead to a significant loss of peptide from the solution, particularly at low concentrations. To mitigate this, it is highly recommended to use low-protein-binding microcentrifuge tubes and pipette tips.

## Data and Protocols

### AT-1002 TFA Solubility and Storage Summary

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### Protocol: Preparation of a 10 mM Stock Solution in DMSO

- **Warm the Vial:** Allow the vial of lyophilized **AT-1002 TFA** to warm to room temperature before opening to prevent condensation.
- **Add Solvent:** Using a calibrated pipette, add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve a 10 mM concentration. (Molecular Weight of **AT-1002 TFA** is 821.91 g/mol ).
- **Ensure Complete Dissolution:** Vortex the vial gently. If necessary, use an ultrasonic bath for a few minutes to ensure the peptide is fully dissolved.[3]
- **Aliquot:** Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
- **Store:** Store the aliquots at -80°C.

### Protocol: Preparation of a Working Solution

- **Thaw Stock:** Thaw a single aliquot of the **AT-1002 TFA** stock solution on ice.

- Dilute: Dilute the stock solution to the final desired concentration in your experimental buffer. It is recommended to use a sterile, slightly acidic (pH 5-7) buffer.
- Mix: Mix gently by pipetting or brief vortexing.
- Use Immediately: Use the freshly prepared working solution for your experiment. Do not store diluted working solutions for extended periods.

## Visual Guides

### Experimental Workflow for Preparing AT-1002 TFA Solutions



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Caption: Workflow for preparing stable **AT-1002 TFA** solutions.

### Potential Degradation Pathways for AT-1002 in Solution



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Caption: Factors contributing to the loss of active AT-1002 in solution.

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